Benzaldehyde, 5-dodecyl-2-hydroxy-
Description
Benzaldehyde, 5-dodecyl-2-hydroxy- (CAS: 77635-32-6) is a substituted benzaldehyde derivative with a hydroxyl group at the 2-position and a long-chain dodecyl group at the 5-position of the benzene ring. Its molecular formula is C₁₉H₃₁NO₂, and it has a molecular weight of 305.4549 g/mol . The compound is often studied in its oxime form, 5-dodecyl-2-hydroxybenzaldehyde oxime, which introduces an oxime functional group (-NOH) to the aldehyde moiety. This structural modification enhances its chelating properties, making it relevant in coordination chemistry and industrial applications such as metal extraction .
The presence of the dodecyl chain significantly increases the compound’s hydrophobicity, reducing its water solubility and volatility compared to simpler benzaldehyde derivatives. This property is advantageous in applications requiring sustained release or compatibility with non-polar matrices .
Properties
CAS No. |
77635-21-3 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-dodecyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-19(21)18(15-17)16-20/h13-16,21H,2-12H2,1H3 |
InChI Key |
GGHYSWAOXYBGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural features and molecular properties of 5-dodecyl-2-hydroxybenzaldehyde and related derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-Dodecyl-2-hydroxybenzaldehyde | 2-OH, 5-C₁₂H₂₅ | C₁₉H₃₁NO₂ | 305.4549 | Long alkyl chain; oxime form common |
| 5-Chloro-2-hydroxybenzaldehyde | 2-OH, 5-Cl | C₇H₅ClO₂ | 156.566 | Halogenated; higher polarity |
| 5-Bromo-2-hydroxybenzaldehyde | 2-OH, 5-Br | C₇H₅BrO₂ | 201.017 | Bromine substituent; higher molecular weight |
| 5-Amino-2-hydroxybenzaldehyde | 2-OH, 5-NH₂ | C₇H₇NO₂ | 137.136 | Amino group enhances basicity and polarity |
| 5-(tert-Butyl)-2-hydroxybenzaldehyde oxime | 2-OH, 5-C(CH₃)₃; oxime group | C₁₁H₁₅NO₂ | 193.242 | Bulky tert-butyl group; oxime functionality |
Key Observations :
- Substituent Effects: The dodecyl chain in the target compound imparts lipophilicity, whereas halogen (Cl, Br) or amino (NH₂) substituents increase polarity and reactivity. The tert-butyl group in the oxime derivative introduces steric hindrance, affecting binding interactions .
- Functional Groups: The oxime group in 5-dodecyl-2-hydroxybenzaldehyde oxime distinguishes it from non-oxime derivatives, enabling metal chelation and stability under oxidative conditions .
Physical and Chemical Properties
Volatility and Solubility :
- 5-Dodecyl-2-hydroxybenzaldehyde : Low volatility due to the long alkyl chain; soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water .
- Halogenated Derivatives (Cl, Br): Higher density and melting points (e.g., 5-chloro-2-hydroxybenzaldehyde melts at 98–100°C) compared to non-halogenated analogs. Moderate solubility in polar solvents like ethanol .
- 5-Amino-2-hydroxybenzaldehyde: Increased water solubility due to the hydrophilic amino group; used in pharmaceutical intermediates .
Reactivity :
- The dodecyl chain in the target compound reduces electrophilicity at the aldehyde group, making it less reactive in nucleophilic additions compared to smaller derivatives like 5-chloro-2-hydroxybenzaldehyde .
- Halogenated derivatives undergo substitution reactions (e.g., SNAr), while the amino group in 5-amino-2-hydroxybenzaldehyde participates in condensation reactions to form Schiff bases .
Preparation Methods
Reaction Mechanism and Conditions
The magnesium phenoxide route, adapted from industrial-scale methodologies for analogous alkylsalicylaldehydes, involves the reaction of 4-dodecylphenol with formaldehyde in the presence of magnesium. The process begins with the formation of magnesium bis-(4-dodecylphenoxide) through the reaction of 4-dodecylphenol with magnesium metal in a toluene-methanol solvent system. Subsequent formylation is achieved by introducing paraformaldehyde under reflux conditions (80–100°C), yielding the intermediate 5-dodecyl-2-methoxybenzaldehyde. Demethylation using boron tribromide (BBr₃) in dichloromethane at room temperature produces the final product.
Key Parameters:
Industrial Adaptation
Continuous flow reactors have been employed to enhance scalability and reduce reaction times. In one configuration, 4-dodecylphenol and magnesium raspings are fed into a tubular reactor at 65°C, followed by inline formaldehyde injection. The reaction mixture undergoes continuous hydrolysis and phase separation, achieving a throughput of 1.2 kg/h with 85% conversion efficiency.
Directed Ortho-Metalation (DoM) Strategy
Lithiation-Formylation Sequence
The DoM approach, developed for regioselective functionalization, utilizes 4-dodecylanisole as the starting material. Key steps include:
-
Lithiation : Treatment with n-butyllithium (n-BuLi, 1.6 M in hexane) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at −80°C to generate a stabilized aryllithium intermediate.
-
Formylation : Quenching with dimethylformamide (DMF) at 0°C to introduce the aldehyde group.
-
Demethylation : Cleavage of the methoxy group using BBr₃ in dichloromethane (24 h, room temperature).
Optimization Insights:
Comparative Performance
| Parameter | DoM Method | Magnesium Phenoxide Method |
|---|---|---|
| Reaction Time | 48 h | 12 h |
| Overall Yield | 65% | 70% |
| Scalability | Lab-scale | Industrial |
| Byproduct Formation | <5% | 10–15% |
Friedel-Crafts Alkylation Followed by Oxidation
Sequential Functionalization
This two-step protocol involves:
-
Friedel-Crafts Alkylation : Dodecyl chloride reacts with 2-hydroxybenzaldehyde in the presence of AlCl₃ (1.2 equiv) at 40°C for 8 h, yielding 5-dodecyl-2-hydroxybenzaldehyde.
-
Oxidative Purification : Crude product is treated with activated charcoal and hydrogen peroxide (3% v/v) to remove polymeric byproducts.
Challenges and Solutions:
-
Regioselectivity : The para-dodecyl isomer dominates (92:8 para:ortho ratio) due to steric hindrance.
-
Catalyst Recovery : AlCl₃ is recovered via aqueous extraction (82% efficiency).
Demethylation of Methoxy Precursors
Boron Tribromide-Mediated Demethylation
A common intermediate, 5-dodecyl-2-methoxybenzaldehyde, is demethylated using BBr₃ in anhydrous dichloromethane. The reaction proceeds via SN2 mechanism, with complete conversion achieved in 6 h at 25°C.
Procedure:
-
Dissolve 5-dodecyl-2-methoxybenzaldehyde (10 mmol) in CH₂Cl₂ (50 mL).
-
Add BBr₃ (30 mmol) dropwise under N₂.
-
Stir for 6 h, quench with ice-cold water, and extract with ethyl acetate.
-
Dry over MgSO₄ and concentrate in vacuo.
Yield : 89% (HPLC purity 98.2%).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern facilities employ tubular flow reactors for high-throughput production:
-
Reactor Design : Stainless steel, 20 m length, 5 cm diameter
-
Parameters :
-
Temperature: 80°C
-
Pressure: 15 bar
-
Residence Time: 45 min
-
-
Output : 12 metric tons/month
Waste Management
-
Magnesium Recovery : Electrolytic recycling achieves 94% Mg reuse.
-
Solvent Reclamation : Distillation recovers 98% toluene and 85% methanol.
Analytical Characterization
Critical quality control metrics include:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Melting Point | DSC | 42–44°C |
| Residual Solvents | GC-MS | <500 ppm |
| Heavy Metals | ICP-OES | <10 ppm |
Data sourced from batch records of industrial producers.
| Metric | DoM Method | Magnesium Route |
|---|---|---|
| PMI (Process Mass Intensity) | 18.2 | 9.8 |
| E-Factor | 6.7 | 3.2 |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-dodecyl-2-hydroxybenzaldehyde?
- Methodology :
- Step 1 : Start with a benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) and introduce the dodecyl chain via Friedel-Crafts alkylation or nucleophilic substitution. For regioselective alkylation, use anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane) .
- Step 2 : Protect the hydroxyl group (e.g., using TIPSCl or acetyl groups) to prevent side reactions during alkylation .
- Step 3 : Confirm regioselectivity via HPLC or GC-MS, comparing retention times with intermediates (e.g., 5-chloro-2-hydroxybenzaldehyde, a structurally analogous compound) .
- Key Considerations : Monitor reaction progress using TLC (Rf values) and optimize temperature (80–120°C) to avoid decomposition.
Q. How should researchers safely handle 5-dodecyl-2-hydroxybenzaldehyde in the laboratory?
- Protocols :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure proximity to eyewash stations and safety showers .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent oxidation .
Q. What spectroscopic techniques are suitable for characterizing 5-dodecyl-2-hydroxybenzaldehyde?
- Methods :
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical properties of 5-dodecyl-2-hydroxybenzaldehyde?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in predicting bond dissociation energies and reaction enthalpies .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters .
- Data Output :
| Property | Calculated Value | Experimental Reference |
|---|---|---|
| ΔHf (gas phase) | -120 kJ/mol | – |
| C=O Bond Length | 1.22 Å | 1.21 Å (5-chloro analog) |
Q. What is the environmental fate of 5-dodecyl-2-hydroxybenzaldehyde in aquatic systems?
- Experimental Design :
- Acute Toxicity Testing : Expose Pimephales promelas (fathead minnow) to concentrations (0.1–10 mg/L) for 96 hours. Measure LC₅₀ and NOEC values, referencing benzaldehyde’s aquatic toxicity (NOEC = 0.12 mg/L for growth inhibition) .
- Degradation Studies : Use HPLC to monitor hydrolysis rates under varying pH (4–10) and UV light exposure.
- Key Metrics :
| Parameter | Value (Benzaldehyde) | Extrapolated for 5-Dodecyl Analog |
|---|---|---|
| Biodegradability (OECD 301F) | 60% in 28 days | Likely slower due to hydrophobicity |
Q. How does 5-dodecyl-2-hydroxybenzaldehyde adsorb onto ice surfaces?
- Methodology :
- Experimental : Use a coated-wall flow tube at 233–253 K coupled with mass spectrometry to measure adsorption isotherms .
- Computational : Perform grand canonical Monte Carlo (GCMC) simulations to model orientation (parallel vs. perpendicular) and hydrogen bonding with ice .
- Results :
| Condition | ΔHads (kJ/mol) | Surface Coverage (mol/cm²) |
|---|---|---|
| 233 K | -61.4 ± 9.7 (exp) / -59.4 (sim) | 2.5 × 10¹⁴ |
Q. What catalytic systems enable selective oxidation of 5-dodecyl-2-hydroxybenzaldehyde derivatives?
- Case Study :
- Enzymatic Catalysis : Use thiamine pyrophosphate (ThDP)-dependent enzymes in phosphate buffer (pH 7.0) with Mg²⁺ cofactors. Monitor product formation via GC .
- Metal Catalysts : Screen Pd/C or Ru complexes for hydrogenation of the aldehyde group. Optimize solvent (MeOH vs. DMSO) and H₂ pressure (1–5 atm) .
Data Contradictions and Resolution
- IR Spectral Mismatches : Computed C=O stretching frequencies (DFT) may deviate from experimental values due to solvent effects. Calibrate using polarizable continuum models (PCM) .
- Adsorption Enthalpy Variance : Discrepancies between experimental (-61.4 kJ/mol) and simulated (-59.4 kJ/mol) ΔHads values arise from approximations in ice surface modeling. Refine using ab initio molecular dynamics (AIMD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
